molecular formula C10H8ClN B1367173 6-Chloro-4-methylquinoline CAS No. 41037-29-0

6-Chloro-4-methylquinoline

Cat. No. B1367173
CAS RN: 41037-29-0
M. Wt: 177.63 g/mol
InChI Key: NPPPLXJXZOCDHJ-UHFFFAOYSA-N
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Description

6-Chloro-4-methylquinoline is a chemical compound with the molecular formula C10H8ClN . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of 2-methylquinoline, a related compound, has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI representation of the molecule is InChI=1S/C10H8ClN/c1-7-4-5-12-10-3-2-8 (11)6-9 (7)10/h2-6H,1H3 .


Chemical Reactions Analysis

Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antimalarial, and anticancer activities . The specific chemical reactions involving this compound are not detailed in the retrieved sources.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 177.63 g/mol . It has a computed XLogP3 value of 3.2, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor .

Scientific Research Applications

Synthesis Techniques and Chemical Modifications

  • 6-Chloro-4-methylquinoline is synthesized through various methods, including the Knorr synthesis, which involves condensation between beta-keto esters and bromoaniline, followed by cyclization into quinolin-2(1H)-one (Wlodarczyk et al., 2011).
  • Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions is another method used for its modification, which leads to the creation of various derivatives (A. reaction et al., 2014).

Antimicrobial and Pharmacological Applications

  • This compound and its derivatives have shown antimicrobial activities, such as the inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Bawa et al., 2009).
  • The compound and its analogs have been investigated for their antibacterial and antifungal activities, as well as their potential in the development of natural preservatives against foodborne bacteria (Kim et al., 2014).

Structural and Computational Chemistry

  • Crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro- and nitro-substituted benzoic acids have been determined, providing insight into the molecular interactions and the role of hydrogen bonding in these compounds (Gotoh & Ishida, 2020; Ishida, 2021).
  • Computational studies, including density functional theory (DFT) and molecular docking, have been used to analyze the structural and spectroscopic characteristics of this compound derivatives, aiding in understanding their potential biological activities (Murugavel et al., 2018).

Photophysical Properties and Material Science Applications

  • Investigations into the photophysical properties and computational analysis of tricarbonylrhenium(I) derivatives of 4-methylquinoline have been conducted, which contributes to the understanding of their potential applications in material science (Albertino et al., 2007).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Quinoline derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on synthesizing new structural prototypes with more effective antimicrobial, antimalarial, and anticancer activity .

Biochemical Analysis

Biochemical Properties

6-Chloro-4-methylquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. The interaction of this compound with these enzymes leads to the inhibition of their activity, thereby affecting the overall process of DNA synthesis .

Additionally, this compound has been found to interact with certain proteins involved in cell signaling pathways. For instance, it can bind to and inhibit the activity of protein kinases, which play a pivotal role in regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions is primarily inhibitory, leading to the modulation of various biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated antiproliferative activity by inducing cell cycle arrest and promoting apoptosis . This is achieved through the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are essential for cell survival and proliferation.

Moreover, this compound affects gene expression by modulating the activity of transcription factors. For example, it can inhibit the activity of NF-κB, a transcription factor involved in the regulation of genes associated with inflammation and immune response . This modulation leads to a decrease in the expression of pro-inflammatory cytokines and other related genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to the active sites of enzymes, leading to their inhibition. For instance, the compound binds to the ATP-binding site of DNA gyrase, preventing the enzyme from performing its function in DNA replication .

Additionally, this compound can act as an inhibitor of protein kinases by binding to their catalytic domains. This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Furthermore, this compound has been shown to induce changes in gene expression by affecting the activity of transcription factors, leading to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as the inhibition of tumor growth and reduction of inflammation . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of various metabolites, some of which retain biological activity. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, leading to its accumulation in specific cellular compartments. This localization is crucial for its biological activity and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize primarily in the nucleus and mitochondria . In the nucleus, this compound interacts with DNA and nuclear proteins, affecting gene expression and DNA replication. In the mitochondria, the compound can influence cellular respiration and energy production by interacting with mitochondrial enzymes . The targeting of this compound to these specific compartments is facilitated by post-translational modifications and targeting signals.

properties

IUPAC Name

6-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPPLXJXZOCDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505620
Record name 6-Chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41037-29-0
Record name 6-Chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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